molecular formula C22H27F3N2O4 B283167 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue B283167
Poids moléculaire: 440.5 g/mol
Clé InChI: KCWVIOPBCGLGSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. This drug has been shown to be effective in preclinical studies and is currently being evaluated in clinical trials for the treatment of neuropathic pain.

Mécanisme D'action

The mechanism of action of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves the inhibition of the angiotensin II type 2 receptor (AT2R). This receptor is expressed in sensory neurons and has been shown to play a key role in the development and maintenance of chronic pain. By inhibiting this receptor, 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is able to reduce pain behaviors and improve quality of life.
Biochemical and Physiological Effects
2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of AT2R, the reduction of pain behaviors, and the improvement of quality of life. In addition, 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials to date.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for the AT2R receptor. This allows researchers to selectively target this receptor and study its role in chronic pain. However, one limitation of using 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is its relatively low potency, which may require higher doses or longer treatment durations in order to achieve significant effects.

Orientations Futures

There are several future directions for research on 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide and its potential use in the treatment of chronic pain. These include:
1. Further preclinical studies to better understand the mechanism of action of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide and its effects on pain behaviors and quality of life.
2. Clinical trials to evaluate the safety and efficacy of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in larger patient populations.
3. Studies to evaluate the potential use of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in combination with other pain medications to improve pain relief and reduce side effects.
4. Studies to evaluate the potential use of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide in other pain conditions, such as cancer pain and fibromyalgia.
5. Development of more potent analogs of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide that may have improved efficacy and/or safety profiles.

Méthodes De Synthèse

The synthesis of 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-ethoxy-4-hydroxyphenol with 1-bromo-3-(trifluoromethyl)benzene to form 2-ethoxy-4-(3-trifluoromethylphenyl)phenol. This intermediate is then reacted with 2-(chloromethyl)oxirane and 1-(hydroxymethyl)propylamine to form the final product, 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide.

Applications De Recherche Scientifique

2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of chronic pain, including models of neuropathic pain, inflammatory pain, and osteoarthritis pain. In these studies, 2-[2-ethoxy-4-({[1-(hydroxymethyl)propyl]amino}methyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to be effective in reducing pain behaviors and improving quality of life.

Propriétés

Formule moléculaire

C22H27F3N2O4

Poids moléculaire

440.5 g/mol

Nom IUPAC

2-[2-ethoxy-4-[(1-hydroxybutan-2-ylamino)methyl]phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H27F3N2O4/c1-3-17(13-28)26-12-15-8-9-19(20(10-15)30-4-2)31-14-21(29)27-18-7-5-6-16(11-18)22(23,24)25/h5-11,17,26,28H,3-4,12-14H2,1-2H3,(H,27,29)

Clé InChI

KCWVIOPBCGLGSZ-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC

SMILES canonique

CCC(CO)NCC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.